molecular formula C11H12O2 B8573549 6-Methoxyindane-1-carbaldehyde

6-Methoxyindane-1-carbaldehyde

Cat. No. B8573549
M. Wt: 176.21 g/mol
InChI Key: XTPWLXISWAPQMW-UHFFFAOYSA-N
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Patent
US08318760B2

Procedure details

A dimethylsulfoxide (8 mL) solution containing sodium hydride (60%, 0.14 g, 3.5 mmol) was heated at 75° C. for ca. 45 minutes. The solution was cooled to room temperature and diluted with THF (8 mL). The solution was cooled to 0° C. and trimethylsulfonium iodide (0.7 g, 3.4 mmol) was added in portions. After 15 minutes a THF solution of 6-methoxyindan-1-one (0.5 g, 3.1 mmol) was added. The solution was then stirred at room temperature for 4 days. The solution was diluted with water and ethyl ether. The organic phase was washed with water (3×) and brine. The solution was then dried over MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. 1H NMR (500 MHz, CDCl3): δ 9.68 (d, J=2.9 Hz, 1H); 7.29 (s, 1H); 7.21 (d, J=8.0 Hz, 1H); 6.86-6.82 (m, 1H); 3.95-3.93 (m, 1H); 3.82 (s, 3H); 3.03-2.93 (m, 2H); 2.48-2.44 (m, 1H); 2.41-2.37 (m, 1H). LCMS1 2.90 min. (M+H)=177
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.[H-].[Na+].[I-].C[S+](C)C.[CH3:12][O:13][C:14]1[CH:22]=[C:21]2[C:17]([CH2:18][CH2:19][C:20]2=O)=[CH:16][CH:15]=1.C1C[O:27][CH2:26]C1>O.C(OCC)C>[CH3:12][O:13][C:14]1[CH:22]=[C:21]2[C:17]([CH2:18][CH2:19][CH:20]2[CH:26]=[O:27])=[CH:16][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[I-].C[S+](C)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
WASH
Type
WASH
Details
The organic phase was washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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